(5-Bromo-2-sulfanylphenyl)methanol
Description
(5-Bromo-2-sulfanylphenyl)methanol (C₇H₇BrOS, molecular weight: 219.1 g/mol) is a brominated aromatic compound featuring a sulfanyl (-SH) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the para position relative to bromine. This structure confers unique reactivity, particularly in oxidation and nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
(5-bromo-2-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7BrOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 |
InChI Key |
DOULZVLEJVXUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below compares (5-Bromo-2-sulfanylphenyl)methanol with four structurally related compounds:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | -Br (5), -SH (2), -CH₂OH (1) | C₇H₇BrOS | 219.1 | Sulfanyl, hydroxymethyl |
| [3-Bromo-2-(methylsulfanyl)phenyl]methanol | -Br (3), -SMe (2), -CH₂OH (1) | C₈H₉BrOS | 233.13 | Methylsulfanyl, hydroxymethyl |
| (5-Bromofuran-2-yl)methanol | Brominated furan ring, -CH₂OH | C₅H₅BrO₂ | 185.0 | Heteroaromatic furan, alcohol |
| 5-Bromo-2-methylphenol methyl ether | -Br (5), -OCH₃ (2), -CH₃ (6) | C₈H₉BrO₂ | 217.06 | Methoxy, methyl |
| 5-Bromo-2-(2-fluorophenyl)-3-methylsulfanyl-1-benzofuran | Bromo, fluorophenyl, methylsulfanyl | C₁₅H₁₀BrFO₂S | 353.2 | Benzofuran, fluorophenyl, SMe |
Key Observations :
- Sulfur Group Variability: The sulfanyl (-SH) group in the target compound is more nucleophilic and oxidation-prone than the methylsulfanyl (-SMe) group in [3-Bromo-2-(methylsulfanyl)phenyl]methanol . Oxidation of -SMe to sulfoxide is documented in benzofuran derivatives (e.g., ), suggesting similar reactivity for -SH under oxidizing conditions .
- Aromatic vs. Heteroaromatic Systems: (5-Bromofuran-2-yl)methanol replaces the benzene ring with a furan, reducing aromatic stability but enhancing electrophilic substitution at the oxygen-adjacent positions .
Physicochemical Properties
- Solubility: Sulfanyl-containing compounds like the target are typically less soluble in polar solvents due to hydrogen bonding of -SH, whereas methylsulfanyl analogs (e.g., [3-Bromo-2-(methylsulfanyl)phenyl]methanol) exhibit improved lipophilicity .
- Melting Points : Brominated benzofurans with -SMe groups (e.g., ) show high melting points (454–456 K), likely due to strong intermolecular interactions; similar trends are expected for the target compound .
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